

Structural Analysis and Synthetic Utility of Polysubstituted Nicotinate

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Compound of Interest

Compound Name: *Methyl 6-chloro-4-methoxy-5-methylnicotinate*

Cat. No.: *B8052940*

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Abstract

The precise functionalization of the pyridine ring remains a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and allosteric modulators.[1] This guide provides an in-depth structural and synthetic analysis of **Methyl 6-chloro-4-methoxy-5-methylnicotinate**, a densely substituted scaffold offering unique vectors for structure-activity relationship (SAR) exploration.[1] We define its systematic IUPAC identity, propose a self-validating synthetic route based on electronic differentiation, and analyze its utility as a "privileged scaffold" in medicinal chemistry.[1]

Part 1: Nomenclature and Structural Identity[2] Systematic IUPAC Derivation

While "nicotinate" is an accepted semi-systematic parent name, rigorous chemical indexing requires the fully systematic pyridine-carboxylate nomenclature to avoid ambiguity in patent literature.[1]

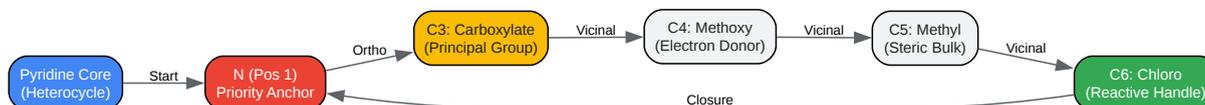
- Parent Structure: Pyridine ring containing a carboxylate ester.[1][2][3]
- Principal Functional Group: The ester moiety determines the suffix and numbering priority.[1] The carbon attached to the nitrogen is position 2 or 6; the carboxylate is fixed at position 3 relative to the nitrogen (N=1).[1]

- Numbering Logic:
 - Nitrogen atom = Position 1.[1]
 - Carboxylate substituent = Position 3 (lowest possible locant for the principal group).[1]
 - Substituents are numbered to minimize the locant set or, if sets are equal, by alphabetical priority.
 - Configuration:
 - C3: Carboxylate (Methyl ester)[1][2]
 - C4: Methoxy group ([1][4])
 - C5: Methyl group ([1])
 - C6: Chlorine atom ([1][2][5])

Valid IUPAC Name: Methyl 6-chloro-4-methoxy-5-methylpyridine-3-carboxylate[1]

Structural Visualization (DOT)

The following diagram illustrates the priority rules and numbering scheme defining the molecule.[1]



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Figure 1: IUPAC numbering logic and substituent electronic character for the target nicotine.

Part 2: Synthetic Strategy and Protocols

Retrosynthetic Analysis

The synthesis of polysubstituted pyridines is often plagued by regioselectivity issues. For this target, the 5-methyl group introduces steric hindrance that complicates direct electrophilic substitution.^[1] Therefore, a de novo ring construction or functionalization of a symmetrical precursor is preferred.^[1]

Strategic Disconnection: The most robust route utilizes the Guareschi-Thorpe condensation or a modification of Hantzsch synthesis, followed by aromatization and functional group interconversion.^[1] However, for high-purity applications, starting from methyl 4,6-dihydroxynicotinate (or its tautomeric pyridone forms) allows for sequential chlorination and

Recommended Synthetic Route (The "Stepwise Displacement" Protocol)

This protocol relies on the differential reactivity of chlorines at positions 4 and 6.^[1] The C4 position in pyridines is generally more susceptible to nucleophilic attack than C6, but the presence of the C5-methyl group may invert or equalize this.^[1]

Step 1: Chlorination^[1]

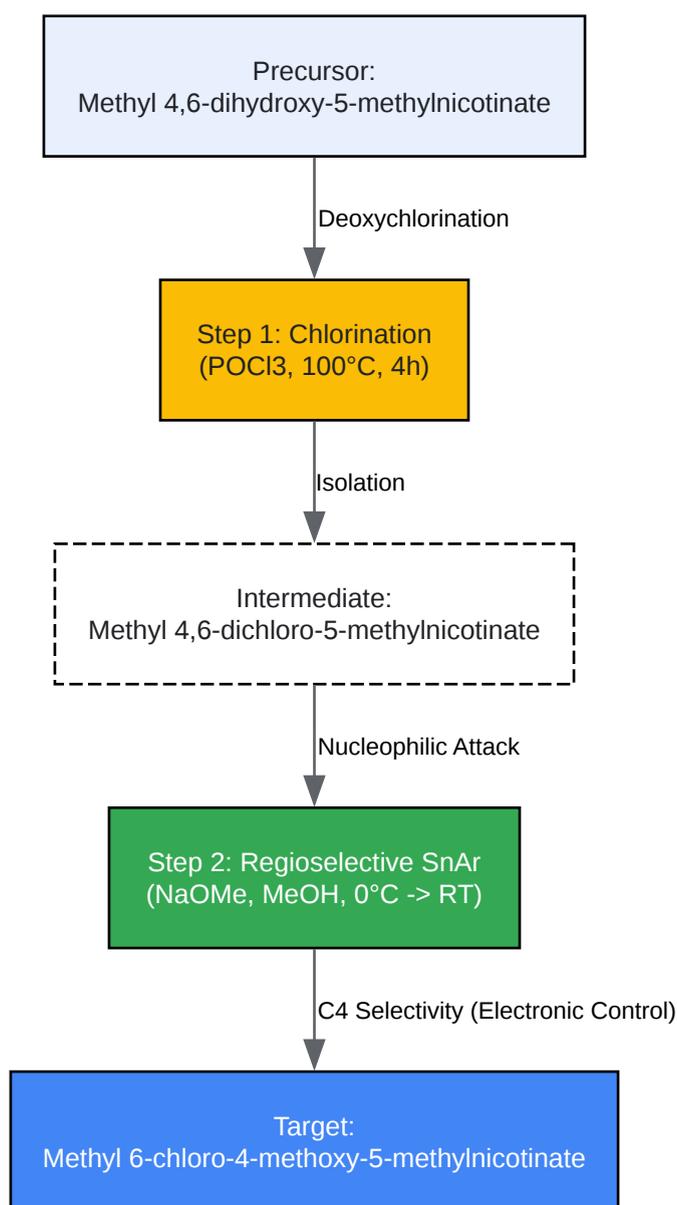
- Precursor: Methyl 4,6-dihydroxy-5-methylnicotinate (Synthesized via condensation of dimethyl malonate and an appropriate imine/amide).^[1]
- Reagent: Phosphoryl chloride () with catalytic quinoline.^[1]
- Mechanism: Conversion of tautomeric hydroxyls to chlorides.^[1]

Step 2: Regioselective Methoxylation

- Reagent: Sodium Methoxide (

-) in Methanol (
-) at controlled temperature (
-).
- Differentiation: The C4-Cl is sterically crowded by the C3-ester and C5-methyl.[1] However, electronic activation by the C3-ester often directs nucleophiles to C4.[1] Note: If C6 substitution dominates due to sterics, the starting material design must be adjusted.

Experimental Workflow Diagram



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Figure 2: Synthetic workflow focusing on the conversion of dihydroxy precursors to the target nicotinate.

Part 3: Physicochemical Properties & Drug Development Utility[1]

Data Summary

The following parameters are critical for assessing the "drug-likeness" of this scaffold as an intermediate.

Property	Value (Predicted)	Relevance to Drug Design
Molecular Formula		Core scaffold
Molecular Weight	215.63 g/mol	Fragment-based design compliant (<300)
cLogP	-2.1	Good lipophilicity for membrane permeability
TPSA	~50 Å ²	High oral bioavailability potential
H-Bond Acceptors	4 (N, O, O, O)	Interaction with kinase hinge regions
H-Bond Donors	0	Requires functionalization (e.g., amide formation)

Reactivity Profile in MedChem

This molecule acts as a trifunctional electrophile:

- C6-Chloro: Excellent handle for Suzuki-Miyaura coupling to introduce aryl groups, or Buchwald-Hartwig amination to introduce solubility-enhancing amines.[1]

- C3-Ester: Precursor for amides.[1] In kinase inhibitors, this position often forms the "hinge-binding" motif when converted to an amide or urea.
- C4-Methoxy: Can be demethylated (using) to yield a pyridone, or displaced by amines in harsh conditions to create 4-amino-pyridines. [1]

Part 4: Analytical Characterization (Self-Validation)

[1]

To ensure the identity of the synthesized compound, the following spectral signatures must be validated.

Proton NMR (NMR, 400 MHz,)

- 8.6 - 8.8 ppm (1H, s): The proton at C2.[1] This is the most deshielded proton due to the adjacent nitrogen and the electron-withdrawing ester group.
- 3.9 - 4.0 ppm (3H, s): Methoxy group at C4.[1]
- 3.8 - 3.9 ppm (3H, s): Methyl ester ().[1]
- 2.2 - 2.4 ppm (3H, s): Methyl group at C5.[1]

Mass Spectrometry

- Isotope Pattern: A distinct M and M+2 peak with a 3:1 intensity ratio, confirming the presence of a single Chlorine atom.[1]

References

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